N-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N,1-dimethylpyrazol-4-amine
Description
N-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N,1-dimethylpyrazol-4-amine is a heterocyclic compound that features both triazole and pyrazole rings
Properties
IUPAC Name |
N-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N,1-dimethylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6/c1-5-10-13-14-11(17(10)4)8-15(2)9-6-12-16(3)7-9/h6-7H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNWBOOLJBUOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1C)CN(C)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N,1-dimethylpyrazol-4-amine typically involves the formation of the triazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the triazole ring can be formed via the reaction of hydrazine derivatives with carboxylic acids or their derivatives, while the pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones .
Industrial Production Methods
Industrial production methods for such compounds often involve the use of high-throughput techniques and optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry are employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N,1-dimethylpyrazol-4-amine can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups into the molecule .
Scientific Research Applications
N-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N,1-dimethylpyrazol-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N,1-dimethylpyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and pyrazole derivatives such as:
- 1,2,4-triazole
- 1,3,4-thiadiazole
- 1,2,3-triazole
Uniqueness
N-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N,1-dimethylpyrazol-4-amine is unique due to its specific substitution pattern and the combination of triazole and pyrazole rings, which confer distinct chemical and biological properties compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
